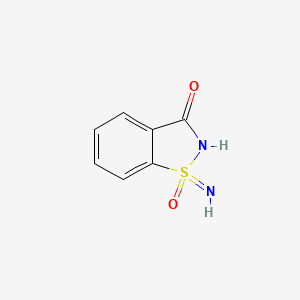

1-Imino-1-oxo-1,2-benzothiazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

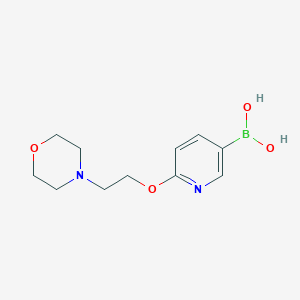

1-Imino-1-oxo-1,2-benzothiazol-3-one, also known as 1,2-Benzothiazol-3(2H)-one or Benzisothiazolinone, is a heterocyclic organic compound. It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .

Synthesis Analysis

1,2-Benzisothiazol-3(2H)-one can be synthesized by reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide . There are also other methods for the synthesis of benzothiazoles, such as the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The molecular formula of 1-Imino-1-oxo-1,2-benzothiazol-3-one is C7H6N2O2S. It is structurally related to isothiazole .Physical And Chemical Properties Analysis

1-Imino-1-oxo-1,2-benzothiazol-3-one is a white solid . Its molar mass is 182.2 g/mol. The solubility in water and melting point are not explicitly mentioned for this compound in the search results.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Benzothiazole-3-one exhibits remarkable pharmaceutical and biological activity. Researchers have explored its potential as:

- Anti-cancer agent : Studies have highlighted its anti-cancer properties, making it a subject of interest for drug development .

- Anti-bacterial and anti-tuberculosis agent : Benzothiazole derivatives have shown promise against bacterial infections .

- Anti-inflammatory and antioxidant : Its anti-inflammatory effects make it relevant for treating inflammatory conditions .

- Neuroprotective agent : Benzothiazoles may have neuroprotective properties .

Green Chemistry and Synthesis

Researchers have made significant strides in the synthesis of benzothiazole compounds using green chemistry principles. Key approaches include:

- Condensation reactions : Benzothiazoles can be synthesized by condensing 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

- Cyclization : Thioamide or carbon dioxide (CO₂) serves as raw materials for cyclization reactions leading to benzothiazoles .

Industrial Applications

1-Imino-1-oxo-1,2-benzothiazol-3-one (often referred to as BIT) finds industrial use as:

Safety and Hazards

Propriétés

IUPAC Name |

1-imino-1-oxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLKMRCBLRKKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=N)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imino-1-oxo-1,2-benzothiazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)